Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate
Description
Molecular Structure and Conformational Analysis
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a heterocyclic organic compound characterized by a malonate backbone substituted with ethyl ester groups, an acetamido moiety, and a 6-chloro-2-indolylmethyl side chain. The molecular formula is C₁₈H₂₁ClN₂O₅ , with a molecular weight of 380.82 g/mol .
The core structure comprises:
- Malonate system : A central carbon atom bonded to two ethyl ester groups (C=O) and an acetamido group (–NHCOCH₃).
- 6-Chloro-2-indolylmethyl substituent : A fused indole ring system (benzene + pyrrole) with chlorine at position 6 and a methylene bridge linking to the malonate chain.
The indole moiety adopts a planar conformation, with the pyrrole ring’s nitrogen participating in resonance stabilization. The chlorine atom at position 6 influences electronic distribution, enhancing electrophilicity at the indole’s β-position.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₅ |
| Molecular Weight | 380.82 g/mol |
| Core Structure | Malonate + 6-chloro-2-indolylmethyl + Acetamido |
| Indole Conformation | Planar fused bicyclic system |
| Chlorine Position | C6 of the indole ring |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is limited, analogous structures suggest the following spectral features:
- ¹H NMR :
- Aromatic protons : Split signals between δ 7.0–7.8 ppm (indole ring, deshielded by electronegative chlorine).
- Methylene (–CH₂–) : Singlet near δ 3.5–4.0 ppm (coupled to the malonate chain).
- Ethyl esters : Quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm).
- Acetamido NH : Broad singlet at δ 7.5–8.5 ppm (exchangeable).
Infrared (IR) Spectroscopy
Predicted IR absorption bands based on functional groups:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1750–1730 | Strong |
| Amide C=O | 1660–1640 | Medium |
| Aromatic C–H | 3100–3050 | Strong |
| Indole N–H | 3500–3300 | Medium |
| C–Cl (stretch) | 600–800 | Weak |
Mass Spectrometry (MS)
The molecular ion ([M]⁺) is expected at m/z 380.82 , with fragmentation patterns dominated by:
Thermodynamic and Kinetic Properties
Solubility
Solubility data indicates preferential dissolution in organic solvents:
| Solvent | Solubility |
|---|---|
| Dichloromethane | High |
| Ethyl Acetate | Moderate |
| Methanol | Moderate |
| Water | Low |
Stability
Crystallographic Data and X-Ray Diffraction Studies
While no direct crystallographic data exists for this compound, structural analogs (e.g., 6-chloro-2-oxindole) provide insights:
- Molecular Packing : Centrosymmetric dimers form via N–H···O hydrogen bonds between indole NH and malonate carbonyl groups.
- Intermolecular Interactions : Cl···Cl and C–H···O interactions stabilize the lattice.
- Dihedral Angles : Near-planar conformation of the indole ring (dihedral angle ~1° between benzene and pyrrole planes).
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c (hypothetical) |
| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 15 Å, c ≈ 20 Å |
| Hydrogen Bonding | N–H···O (2.5–3.0 Å) |
| Halogen Bonding | Cl···Cl (3.5–4.0 Å) |
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVCBKVPRYUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652549 | |
| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50517-09-4 | |
| Record name | Diethyl acetamido[(6-chloro-1H-indol-3-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation-Reductive Acylation (CN104610082A)
This method involves a two-step process starting from diethyl malonate:
-
Nitrosation : Diethyl malonate reacts with sodium nitrite in dichloromethane, ethylene dichloride, or toluene at 0–5°C, followed by acetic acid addition. The mixture is heated to 35–45°C for 10–15 hours to yield nitroso-diethyl malonate.
-
Reductive Acylation : Nitroso-diethyl malonate undergoes reduction with zinc powder in acetic acid/acetic anhydride at 50–60°C. Post-reaction filtration removes zinc acetate, and recrystallization from purified water yields diethyl acetamidomalonate with 82–84% yield and >99% purity (HPLC/GC).
Key Data:
| Parameter | Value |
|---|---|
| Solvent (Step 1) | Dichloromethane/Toluene |
| Molar Ratio (Step 1) | 1:1.5–2:2–2.5 (Malonate:NaNO₂:AcOH) |
| Temperature (Step 2) | 50–60°C |
| Recrystallization Agent | Purified Water |
| Melting Point | 96.2–97.6°C |
Alternative Organic Synthesis (CN103922959A)
A similar approach employs sodium nitrite and acetic acid but optimizes solvent recovery and reduces byproduct formation. The reaction achieves comparable yields (80–85%) with enhanced scalability.
Introduction of the 6-Chloro-2-Indolylmethyl Group
Functionalizing the acetamidomalonate core with the 6-chloro-2-indolylmethyl substituent requires precise alkylation conditions. While explicit protocols for this specific derivative are scarce in open literature, analogous methods from carbazole malonates (e.g., Diethyl-(6-chloro-2-carbazolyl)methylmalonate) provide actionable insights.
Alkylation Strategy
The indolylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation:
-
Intermediate Preparation : 6-Chloro-2-indolylmethyl bromide or chloride is synthesized from 6-chloroindole using hydroxymethylation followed by halogenation.
-
Alkylation Reaction : The halogenated indole reacts with diethyl acetamidomalonate in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 60–80°C.
Optimization Challenges:
Cyclization Approach (Hypothetical)
An alternative route involves Fischer indole synthesis:
-
Condense diethyl acetamidomalonate with 4-chlorophenylhydrazine.
-
Cyclize under acidic conditions (HCl/EtOH) to form the indole ring.
Analytical Validation and Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 3.45 (s, 2H, CH₂CO), 4.15 (q, 4H, OCH₂), 6.85–7.25 (m, 3H, indole-H).
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate involves its interaction with specific molecular targets, such as proteins or enzymes. The indole moiety in the compound allows it to bind with high affinity to these targets, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate
Key Observations:
Core Structure : All compounds share the diethyl acetamidomalonate backbone, enabling alkylation or Michael addition reactions.
The 2-cyanoethyl substituent in CAS 63019-66-9 adds polarity, improving solubility in polar solvents .
Molecular Weight : The indole-containing derivative (366.80 g/mol) has a significantly higher molecular weight than simpler analogues, impacting pharmacokinetic properties.
Diethyl Acetamidomalonate (CAS 1068-90-2)
Synthesized via:
This compound
Alkylation of diethyl acetamidomalonate with a 6-chloro-2-indolylmethyl halide.
Optimization of reaction conditions (e.g., solvent, temperature) to manage steric hindrance from the indole group.
Asymmetric Catalysis
- Michael Additions : Diethyl acetamidomalonate reacts with β-nitrostyrenes in asymmetric reactions, achieving up to 99% enantiomeric excess (ee) using crown ether catalysts .
- Limitations : The bulky indolylmethyl group in the target compound may hinder similar reactivity, necessitating tailored catalysts.
Material Science
- Polymer Crosslinking : Diethyl acetamidomalonate acts as a biocompatible crosslinker in polyvinyl alcohol hydrogels for drug delivery systems .
Analytical and Industrial Considerations
- Purity and Handling : Diethyl acetamidomalonate is typically >98% pure, with recrystallization yielding 97% recovery . The indole derivative requires stringent storage (airtight, moisture-free) due to its complex structure .
- Cost and Scalability : The indole-containing compound is likely more expensive due to multi-step synthesis and specialized starting materials.
Biological Activity
Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈ClN₃O₅
- Molecular Weight : 380.823 g/mol
- LogP : 3.2052 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 100.98 Ų
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioactivity.
The biological activity of this compound is primarily linked to its role as a substrate analog for various enzymes, particularly in the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression, and their inhibition has been associated with anti-cancer properties.
In studies examining substrate analogs derived from acetamidomalonate, it was found that modifications to the structure can significantly affect the inhibitory potency against different HDAC isoforms. For instance, certain derivatives showed IC50 values in the nanomolar range, indicating potent inhibition .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound and its analogs:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds based on this structure exhibit cytotoxic effects. For example, one study reported that derivatives showed significant growth inhibition in breast cancer cell lines with IC50 values ranging from 200 to 500 nM .
- Mechanistic Insights : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and cell cycle arrest through HDAC inhibition. This was confirmed by flow cytometry analyses which indicated an increase in sub-G1 phase cells, indicative of apoptosis .
- In Vivo Studies : Animal model studies further supported these findings, where treatment with this compound resulted in tumor size reduction in xenograft models of breast cancer .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects attributed to this compound:
- Mechanistic Pathways : It has been suggested that this compound may modulate pathways involved in neuroinflammation and oxidative stress. In vitro assays demonstrated a reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound .
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro Cell Lines | Significant growth inhibition in breast cancer cells (IC50 ~200-500 nM) |
| In Vivo Models | Tumor size reduction in xenograft models |
| Mechanistic Studies | Induction of apoptosis via HDAC inhibition |
| Neuroprotection | Reduction in ROS levels; modulation of neuroinflammatory pathways |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing diethyl (6-chloro-2-indolylmethyl)acetamidomalonate?
- Methodology : The compound is typically synthesized via alkylation of diethyl acetamidomalonate with a halogenated indole derivative. For example, in analogous procedures, sodium ethylate in anhydrous ethanol facilitates deprotonation of diethyl acetamidomalonate, forming an enolate that undergoes nucleophilic substitution with alkyl halides (e.g., 6-chloro-2-indolylmethyl chloride) under reflux conditions . Post-reaction purification involves recrystallization or column chromatography.
- Key Data : Yields range from 70–84% depending on reaction optimization (e.g., solvent choice, base stoichiometry) .
Q. How can solubility and stability of this compound be optimized for experimental use?
- Methodology : Solubility in polar solvents like DMSO (≥21.7 mg/mL), ethanol (≥19.8 mg/mL), and water (≥16.85 mg/mL) is achievable with ultrasonic agitation or mild heating (37°C). Stability is maintained by storing aliquots at -80°C (6 months) or -20°C (1 month) to prevent ester hydrolysis .
- Key Data : For in vivo studies, formulations using DMSO/PEG300/Tween 80/saline mixtures are recommended to enhance solubility while minimizing toxicity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Purity : HPLC with UV detection or NMR (¹H/¹³C) confirms structural integrity and purity (>98%) .
- Melting Point : Reported mp ranges (e.g., 83–84°C for analogous alkylated derivatives) validate crystallinity .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and detects byproducts .
Advanced Research Questions
Q. How do reaction conditions influence alkylation efficiency and stereochemical outcomes?
- Methodology : Alkylation efficiency depends on base strength (NaH vs. NaOEt), solvent polarity (DMF vs. ethanol), and temperature. For example, NaH in DMF at 80°C enhances enolate reactivity for sterically hindered substrates, while NaOEt in ethanol at reflux is suitable for simpler halides . Stereochemical control remains challenging due to the planar enolate intermediate, often yielding racemic mixtures .
- Data Contradictions : reports an 8% yield for arsenic-containing derivatives due to competing side reactions, highlighting the need for rigorous optimization of halide reactivity and reaction time .
Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., tetrahydro-β-carbolines)?
- Methodology : As a glycine equivalent, diethyl acetamidomalonate derivatives enable the construction of tetrahydro-β-carboline cores via Pictet-Spengler reactions. The indole moiety in the compound acts as a nucleophile, condensing with aldehydes or ketones under acidic conditions to form tricyclic structures .
- Key Data : This approach has been used to synthesize bioactive alkaloids (e.g., ajmaline analogs) with yields up to 65% after decarboxylation .
Q. How can conflicting data on reaction yields be resolved through mechanistic studies?
- Methodology :
- Kinetic Analysis : Monitor reaction progress via titration or in situ NMR to identify rate-limiting steps (e.g., enolate formation vs. alkylation) .
- Byproduct Profiling : Use LC-MS to detect intermediates (e.g., hydrolysis products) that reduce yields. For instance, ester hydrolysis under prolonged basic conditions can generate malonic acid derivatives, necessitating pH control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
